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L 681217

EF-Tu GTPase protein synthesis

Researchers studying bacterial EF-Tu frequently encounter confounding GTP hydrolysis artifacts when using kirromycin-type elfamycins. L 681217 addresses this by stimulating EF-Tu GTPase activity (EC50 = 6 µM) without triggering GTP hydrolysis, enabling cleaner dissection of GTP binding versus hydrolysis contributions. - Gram-negative selective: inhibits poly(Phe) synthesis in E. coli (EC50 = 0.4 µM); essentially inactive in S. aureus (>1,000 µM) - Cleaner pharmacological profile: does not inhibit adenylosuccinate synthase, unlike aurodox - Biotinylated derivative available for target engagement and EF-Tu depletion studies Supplied at ≥98% purity; shipped under blue ice with storage at -20°C. Standard international B2B shipping applies; no special permits required.

Molecular Formula C36H53NO10
Molecular Weight 659.8 g/mol
CAS No. 93522-10-2
Cat. No. B1673894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 681217
CAS93522-10-2
SynonymsL 681217;  L-681217;  L681217;  L-681,217;  L681,217;  L 681,217; 
Molecular FormulaC36H53NO10
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O
InChIInChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+
InChIKeyOSKAZZUZQORABG-UQKUNJBPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-681,217: EF-Tu-Targeted Elfamycin Antibiotic


L-681,217 is a glycolipid-type polyketide antibiotic belonging to the elfamycin class, structurally related to the efrotomycin family but distinguished by the absence of the hydroxypyridone ring found in classic elfamycins like kirromycin and aurodox [1]. Isolated from the fermentation broth of *Streptomyces cattleya*, its molecular formula is C36H53NO10 with a molecular weight of 659.8 g/mol [2]. The compound inhibits bacterial protein synthesis at the elongation stage by binding to elongation factor Tu (EF-Tu), thereby increasing EF-Tu-associated GTPase activity and completely inhibiting poly(U)-dependent poly(Phe) synthesis [3]. As an understudied member of this polyketide family, L-681,217 harbors a terminal carboxylic acid instead of a hydroxypyridone ring, offering a unique pharmacophore for mechanistic investigations [4].

Target engagement EF-Tu functional and mechanistic studies
Pharmacophore Terminal carboxylic acid instead of hydroxypyridone ring
Source Fermentation-derived glycolipid-type polyketide

L-681,217: Irreplaceable for EF-Tu Research


While elfamycins share EF-Tu as a common molecular target, their distinct structural features and biochemical effects preclude generic interchangeability. L-681,217, along with phenelfamycin A and unphenelfamycin, uniquely lacks the pyridone ring present in kirromycin, aurodox, and efrotromycin [1]. This structural divergence translates into distinct mechanistic outcomes: kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681,217 does not, indicating fundamentally different interactions with the purified protein target [2]. Furthermore, L-681,217 demonstrates equipotent inhibition of cell-free protein synthesis compared to kirromycin, yet the two compounds exhibit distinct binding profiles to purified EF-Tu, a feature that correlates with differential effects on EF-Tu-associated GTPase activity [3]. Additionally, L-681,217 does not inhibit adenylosuccinate synthase, an off-target activity observed with aurodox, underscoring its cleaner pharmacological profile within this class [4]. These quantitative and mechanistic differentiations directly impact experimental design, data interpretation, and the selection of appropriate tool compounds for EF-Tu functional studies.

GTPase modulation profile Kirromycin enhances GTP hydrolysis; L-681,217 does not, which may alter EF-Tu interaction readouts.
Off-target activity Aurodox inhibits adenylosuccinate synthase; L-681,217 lacks this off-target, potentially confounding comparative pathway studies.

L-681,217: Quantitative Evidence vs. Elfamycin Comparators


EF-Tu GTPase: Divergent Modulation vs. Kirromycin

In a cell-free protein synthesis (CFPS) assay measuring sfGFP production, L-681,217 and kirromycin were equipotent inhibitors [1]. However, a key mechanistic distinction was observed: kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681,217 does not, indicating distinct binding interactions with purified EF-Tu [2]. This difference is critical for experiments where EF-Tu GTPase stimulation is an undesired variable.

GTPase modulation
Head-to-head
Equipotent CFPS inhibition Kirromycin enhances GTP hydrolysis L-681,217 does not
Supports GTPase-independent EF-Tu studies
Cell-free sfGFP assay context
EF-Tu GTPase protein synthesis

No Adenylosuccinate Synthase Off-Target vs. Aurodox

Unlike aurodox, which inhibits adenylosuccinate synthase as an off-target activity, L-681,217 does not inhibit this enzyme [1]. This selectivity profile minimizes confounding effects in cellular assays where purine biosynthesis pathways may be inadvertently perturbed.

Off-target profile
Head-to-head
No adenylosuccinate synthase inhibition Aurodox inhibits this enzyme
Minimizes purine biosynthesis interference
Enzymatic assay context
off-target adenylosuccinate synthase selectivity

Poly(Phe) Synthesis Inhibition in E. coli

L-681,217 completely inhibits poly(U)-dependent poly(Phe) synthesis in an *E. coli*-derived system with an EC50 of 0.4 µM [1]. This potency is comparable to that reported for aurodox (IC50 = 0.13 µM in a hybrid *S. aureus*/*E. coli* system) [2], establishing L-681,217 as a high-potency EF-Tu inhibitor in biochemical translation assays.

Poly(Phe) synthesis
Reported
EC50 = 0.4 µM (E. coli) Aurodox IC50 = 0.13 µM (hybrid S. aureus/E. coli)
Reported inhibitory activity in translation assay
Assay conditions differ
poly(Phe) EC50 protein synthesis

EF-Tu GTPase Stimulation in E. coli

L-681,217 increases EF-Tu-associated GTPase activity in *E. coli* with an EC50 of 6 µM [1]. While this is a class-level effect shared by all elfamycins, the quantitation allows for precise experimental dosing to achieve defined levels of GTPase stimulation in biochemical assays.

GTPase stimulation
Reported
EC50 = 6 µM
Defined GTPase activation level
Class-level elfamycin effect
GTPase EF-Tu EC50

Selective Inactivity Against S. aureus EF-Tu

L-681,217 does not inhibit poly(U)-dependent poly(Phe) synthesis in *S. aureus*-derived systems, with an EC50 exceeding 1,000 µM [1]. This stark contrast to its potent activity in *E. coli* (EC50 = 0.4 µM) highlights species-specific EF-Tu targeting and provides a built-in negative control for mechanistic studies.

Species selectivity
Reported
E. coli EC50 = 0.4 µM S. aureus EC50 >1,000 µM
Supports Gram-negative vs. Gram-positive EF-Tu comparison
>2,500-fold selectivity
S. aureus species selectivity EF-Tu

L-681,217: Validated Research and Industrial Applications


EF-Tu GTPase Stimulation Without Hydrolysis

Given that L-681,217 increases EF-Tu-associated GTPase activity (EC50 = 6 µM) but, unlike kirromycin, does not enhance GTP hydrolysis [1], this compound is ideally suited for dissecting the distinct contributions of GTP binding, hydrolysis, and EF-Tu conformational changes in bacterial translation. Researchers can use L-681,217 to stimulate GTPase turnover without the confounding variable of accelerated GTP hydrolysis, enabling cleaner structure-function analyses of EF-Tu.

CFPS-Based EF-Tu Inhibitor Screening

L-681,217 has been validated in a sensitive CFPS assay using sfGFP as a reporter [2]. Its equipotency with kirromycin in this system, combined with the availability of a biotinylated derivative that retains comparable activity, makes it an excellent positive control or benchmark compound for screening new EF-Tu inhibitors [3]. The biotinylated probe further enables target engagement studies and EF-Tu depletion experiments to interrogate pathogen selectivity and resistance mechanisms.

Mechanistic Studies: Clean Pharmacological Profile

Unlike aurodox, L-681,217 does not inhibit adenylosuccinate synthase [4]. This cleaner profile minimizes off-target effects in cellular assays, making L-681,217 the preferred elfamycin for experiments where purine biosynthesis must remain unperturbed. It is particularly valuable for phenotypic screens aimed at identifying EF-Tu-dependent phenotypes without confounding metabolic interference.

Gram-Negative vs. Gram-Positive EF-Tu Selectivity

L-681,217 exhibits potent inhibition of poly(Phe) synthesis in *E. coli* (EC50 = 0.4 µM) but is essentially inactive in *S. aureus* systems (EC50 >1,000 µM) [5]. This extreme selectivity provides a powerful tool for comparative studies of EF-Tu structure and function between Gram-negative and Gram-positive bacteria. It can serve as a selective inhibitor in mixed-culture experiments or as a negative control when assessing EF-Tu-targeting compounds against *S. aureus*.

Application
Selection Property
Validation Focus
EF-Tu GTPase turnover characterization
GTPase stimulation without hydrolysis enhancement
GTP binding vs. hydrolysis endpoint differentiation
CFPS inhibitor screening
Equipotent CFPS inhibition profile
Target engagement and selectivity profiling
Mechanistic target engagement studies
No adenylosuccinate synthase off-target activity
EF-Tu-specific phenotype confirmation
Species-selective EF-Tu targeting
High selectivity for E. coli over S. aureus
Gram-negative vs. Gram-positive EF-Tu structural comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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